(E)-Resveratroloside

概要

説明

(E)-Resveratroloside is a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. It is a glycoside derivative of resveratrol, which is known for its antioxidant properties and potential health benefits. The compound has gained significant attention due to its potential therapeutic applications in various fields, including medicine, biology, and chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Resveratroloside typically involves the glycosylation of resveratrol. One common method is the Koenigs-Knorr reaction, which uses silver carbonate and a glycosyl halide to attach the sugar moiety to resveratrol. The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound by introducing genes responsible for the biosynthesis of resveratrol and the glycosylation process. This method is advantageous due to its scalability and environmentally friendly nature.

化学反応の分析

Types of Reactions: (E)-Resveratroloside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.

Reduction: Reduction reactions can convert this compound to its dihydro form.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the glycoside moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro-(E)-Resveratroloside.

Substitution: Alkylated or acylated derivatives of this compound.

科学的研究の応用

(E)-Resveratroloside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.

Biology: The compound is studied for its antioxidant properties and its ability to modulate various biological pathways.

Medicine: Research has shown potential therapeutic effects in treating conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.

Industry: this compound is used in the development of functional foods and nutraceuticals due to its health benefits.

作用機序

The mechanism of action of (E)-Resveratroloside involves its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. The compound also modulates various molecular targets and pathways, including:

Sirtuins: Activation of sirtuin proteins, which are involved in cellular regulation and longevity.

NF-κB Pathway: Inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response.

AMPK Pathway: Activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis.

類似化合物との比較

Resveratrol: The parent compound of (E)-Resveratroloside, known for its antioxidant and anti-inflammatory properties.

Piceid: Another glycoside derivative of resveratrol, with similar biological activities.

Polydatin: A resveratrol glucoside with potential health benefits.

Uniqueness: this compound is unique due to its glycosidic bond, which enhances its solubility and stability compared to resveratrol. This modification also affects its bioavailability and biological activity, making it a valuable compound for various applications.

生物活性

(E)-Resveratroloside, a glucoside derivative of resveratrol, has gained attention for its potential biological activities and therapeutic applications. This compound is primarily derived from various plant sources, including Polygonum multiflorum, and exhibits a range of pharmacological effects that are crucial for disease prevention and treatment. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

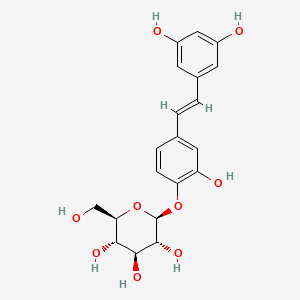

This compound is chemically classified as a polyphenolic compound with the molecular formula . It is characterized by the presence of a resveratrol moiety linked to a glucose molecule. The structural formula is depicted as follows:

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are vital for combating oxidative stress. Research indicates that it can enhance the body's antioxidant defense mechanisms by increasing levels of glutathione and superoxide dismutase while decreasing markers of oxidative damage such as malondialdehyde (MDA) and tumor necrosis factor-alpha (TNF-α) .

Table 1: Antioxidant Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| Glutathione Levels | Low | High |

| Superoxide Dismutase Activity | Low | High |

| Malondialdehyde Levels | High | Low |

| TNF-α Levels | High | Low |

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways. It modulates the expression of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), which plays a critical role in inflammation .

3. Anticancer Activity

This compound has shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Studies have reported its effectiveness against breast, gastric, and colon cancers by modulating cell cycle progression and promoting apoptosis through the activation of p53 pathways .

Case Study: Anticancer Mechanisms

In a study involving human breast cancer cells, this compound treatment resulted in:

- Significant reduction in cell viability.

- Induction of apoptosis marked by increased caspase-3 activity.

- Cell cycle arrest at the G1 phase.

4. Neuroprotective Effects

Recent pharmacoinformatics studies suggest that this compound may act on dopamine receptors, indicating potential applications in neurodegenerative diseases like Parkinson's disease. It was found to inhibit dopamine receptor D3, suggesting a protective role against neuronal degeneration .

Table 2: Neuroprotective Effects Against Dopamine Receptor D3

| Treatment | Effect on D3 Receptor | Observations |

|---|---|---|

| Control | No effect | Baseline activity |

| This compound | Inhibition | Reduced receptor activity |

The biological activities of this compound can be attributed to several mechanisms:

- Activation of AMPK Pathway : Enhances glucose uptake and improves insulin sensitivity, contributing to anti-diabetic effects .

- Modulation of Signaling Pathways : Influences pathways such as Nrf2/HO-1 for antioxidant defense and NF-κB for inflammation .

Future Directions

Despite promising findings, further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Clinical trials to assess efficacy in humans.

- Investigating bioavailability and metabolic pathways.

- Exploring synergistic effects with other therapeutic agents.

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-4-3-10(7-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCVEOSSVCAFGR-CUYWLFDKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289066 | |

| Record name | Piceatannol 4′-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116181-54-5 | |

| Record name | Piceatannol 4′-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116181-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piceatannol 4′-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。